

Application Notes and Protocols: Gold-Catalyzed Synthesis of Substituted 2-Cyclopentenones

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Compound of Interest

Compound Name: 2-Cyclopentenone

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This document provides detailed application notes and experimental protocols for the synthesis of substituted **2-cyclopentenones** utilizing gold catalysis. The **2-cyclopentenone** moiety is a valuable scaffold in a multitude of natural products and biologically active compounds, making its efficient synthesis a significant focus in organic chemistry and drug discovery.^[1] Gold(I) catalysts, in particular, have emerged as powerful tools for these transformations due to their high catalytic activity, mild reaction conditions, and functional group tolerance.^[2]

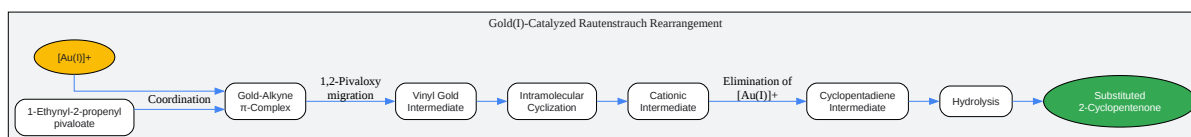
This guide will cover two primary gold-catalyzed methods for accessing substituted **2-cyclopentenones**: the Rautenstrauch rearrangement of 1-ethynyl-2-propenyl pivaloates and the tandem hydroarylation-Nazarov cyclization of skipped alkenynones.

Gold(I)-Catalyzed Rautenstrauch Rearrangement

The gold(I)-catalyzed Rautenstrauch rearrangement is a robust method for synthesizing a wide array of substituted **2-cyclopentenones** from 1-ethynyl-2-propenyl pivaloates.^{[3][4]} This reaction is tolerant of various substituents at both the acetylenic and olefinic positions and can be rendered enantioselective with the use of enantioenriched propargyl alcohols, proceeding with excellent chirality transfer.^{[3][4]}

Reaction Mechanism and Workflow

The proposed mechanism for the gold(I)-catalyzed Rautenstrauch rearrangement involves the coordination of the cationic gold(I) complex to the alkyne, inducing an intramolecular 1,2-addition of the ester.[3][4] This is followed by a cyclization and subsequent hydrolysis to yield the **2-cyclopentenone** product.



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Caption: Proposed mechanism for the gold(I)-catalyzed Rautenstrauch rearrangement.

Quantitative Data Summary

The following tables summarize the yields and enantiomeric excess for the synthesis of various substituted **2-cyclopentenones** via the gold(I)-catalyzed Rautenstrauch rearrangement.

Table 1: Scope of the Gold(I)-Catalyzed Cyclopentenone Synthesis[3][4][5]

Entry	Substrate (R1, R2, R3)	Catalyst	Solvent	Temp (°C)	Time (h)	Product	Yield (%)
1	H, Me, Me	Ph3PAu OTf	CH3CN	rt	0.5	2,3-Dimethyl-2-cyclopentenone	85
2	Ph, Me, Me	Ph3PAu OTf	CH3CN	rt	1	2-Phenyl-3,3-dimethyl-2-cyclopentenone	88
3	n-Bu, Me, Me	Ph3PAu OTf	CH3CN	rt	1.5	2-n-Butyl-3,3-dimethyl-2-cyclopentenone	82
4	Vinyl, Me, Me	Ph3PAu OTf	CH3CN	rt	1	2-Ethenyl-3,3-dimethyl-2-cyclopentenone	75

Table 2: Enantioselective Gold(I)-Catalyzed Rearrangement[3]

Entry	Substrate (R1, R2, R3, % ee)	Catalyst	Solvent	Temp (°C)	Time (h)	Product	Yield (%)	% ee
1	H, Me, Me (93)	Ph ₃ PAu SbF ₆	CH ₃ CN	-20	12	(R)-2,3-Dimethyl-2-cyclopentenone	86	91
2	Ph, Me, Me (95)	Ph ₃ PAu SbF ₆	CH ₃ CN	-20	18	(R)-2-Phenyl-3,3-dimethyl-2-cyclopentenone	85	94
3	n-Bu, Me, Me (96)	Ph ₃ PAu SbF ₆	CH ₃ CN	-20	24	(R)-2-n-Butyl-3,3-dimethyl-2-cyclopentenone	80	95

Experimental Protocol: General Procedure for the Gold(I)-Catalyzed Rautenstrauch Rearrangement

- To a solution of the 1-ethynyl-2-propenyl pivaloate (0.2 mmol) in anhydrous acetonitrile (2.0 mL) under an argon atmosphere is added triphenylphosphinegold(I) trifluoromethanesulfonate (Ph₃PAuOTf) (5 mol %).
- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the corresponding **2-cyclopentenone**.

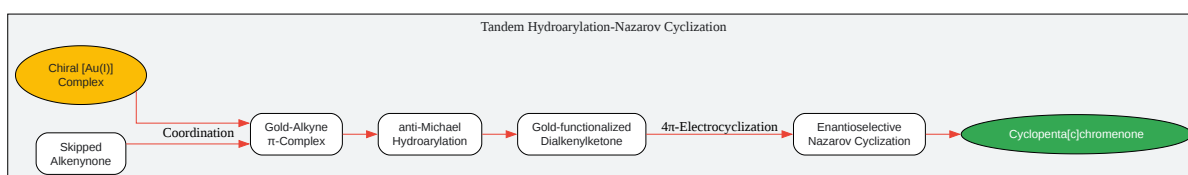
For the enantioselective variant, triphenylphosphinegold(I) hexafluoroantimonate ($\text{Ph}_3\text{PAuSbF}_6$) is used as the catalyst, and the reaction is conducted at $-20\text{ }^\circ\text{C}$.

Gold(I)-Catalyzed Tandem Hydroarylation-Nazarov Cyclization

A highly efficient method for the asymmetric synthesis of cyclopenta[*c*]chromenones involves a gold(I)-catalyzed tandem reaction of skipped alkenynones.[6] This cascade process is initiated by an anti-Michael hydroarylation of the ynone, followed by an enantioselective Nazarov cyclization.[6]

Signaling Pathway and Experimental Workflow

The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the skipped alkenynone. This activates the alkyne for an intramolecular anti-Michael hydroarylation by the phenolic hydroxyl group. The resulting gold-functionalized dialkenylketone intermediate then undergoes a 4π -electrocyclization (Nazarov cyclization) to form the cyclopenta[*c*]chromenone product with high enantioselectivity, controlled by a chiral bisphosphine ligand on the gold catalyst.



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Caption: Gold-catalyzed tandem hydroarylation-Nazarov cyclization pathway.

Quantitative Data Summary

The following table summarizes the yields and enantiomeric excess for the synthesis of various cyclopenta[c]chromenones.

Table 3: Scope of the Enantioselective Synthesis of Cyclopentenones[6]

Entry	Substrate (R1, R2)	Catalyst	Solvent	Temp (°C)	Time (h)	Product	Yield (%)	% ee
1	H, Ph	(S)-DTBM-SEGPHOS(AuCl) ₂ /AgSbF ₆	DCE	rt	24	2-Phenyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one	92	95
2	Me, Ph	(S)-DTBM-SEGPHOS(AuCl) ₂ /AgSbF ₆	DCE	rt	24	2-Phenyl-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one	88	96
3	OMe, Ph	(S)-DTBM-SEGPHOS(AuCl) ₂ /AgSbF ₆	DCE	rt	36	7-Methoxy-2-phenyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one	85	94

4	H, 4-Cl-Ph	(S)-DTBM-SEGPHOS(AuCl) ₂ /AgSbF ₆	DCE	rt	24	2-(4-Chlorophenyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one	90	93
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Experimental Protocol: General Procedure for the Tandem Hydroarylation-Nazarov Cyclization

- In a glovebox, a vial is charged with the chiral gold(I) catalyst precursor, (S)-DTBM-SEGPHOS(AuCl)₂ (2.5 mol %), and silver hexafluoroantimonate (AgSbF₆) (5 mol %).
- Anhydrous 1,2-dichloroethane (DCE) (0.1 M) is added, and the mixture is stirred for 5 minutes.
- The skipped alkenynone (1.0 equiv) is added, and the vial is sealed.
- The reaction mixture is stirred at room temperature and monitored by TLC.
- Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (eluent: hexanes/ethyl acetate) to afford the desired cyclopenta[c]chromenone.

Safety and Handling

- Gold catalysts and silver salts should be handled in a well-ventilated fume hood.
- Anhydrous solvents are required for these reactions.
- Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

- Consult the Safety Data Sheets (SDS) for all chemicals before use.

These protocols provide a foundation for the synthesis of a diverse range of substituted **2-cyclopentenones** using gold catalysis. The mild reaction conditions and high efficiencies make these methods attractive for applications in organic synthesis and medicinal chemistry. Further optimization of reaction parameters may be necessary for specific substrates.

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